molecular formula C14H12N2S B1219440 2-(4-Aminophenyl)-6-methylbenzothiazole CAS No. 92-36-4

2-(4-Aminophenyl)-6-methylbenzothiazole

Cat. No. B1219440
Key on ui cas rn: 92-36-4
M. Wt: 240.33 g/mol
InChI Key: XRTJYEIMLZALBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144893B2

Procedure details

To 2-(4-aminophenyl)-6-methylbenzothiazole (5 g, 20.8 mmol) in pyridine (60 mL) was added para-toluenesulphonyl chloride (5.953 g, 31.2 mmol, 1.5 eq.) in pyridine (40 mL). The reaction mixture was heated at reflux for 10 mins, then cooled and water (100 mL) added. The white precipitate formed was collected on a filter, washed with water and dried under vacuum to give N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide as a white solid. The yield was 8.091 g (99%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.953 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1.O>N1C=CC=CC=1>[CH3:17][C:15]1[CH:14]=[CH:13][C:11]2[N:12]=[C:8]([C:5]3[CH:4]=[CH:3][C:2]([NH:1][S:24]([C:21]4[CH:22]=[CH:23][C:18]([CH3:28])=[CH:19][CH:20]=4)(=[O:26])=[O:25])=[CH:7][CH:6]=3)[S:9][C:10]=2[CH:16]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C
Name
Quantity
5.953 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 mins
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(N=C(S2)C2=CC=C(C=C2)NS(=O)(=O)C2=CC=C(C=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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